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Compound of Interest

Compound Name: 2,4-Dimethylpentane

Cat. No.: B089610

A Spectroscopic Comparison of 2,4-Dimethylpentane and Its Structural Isomers

This guide provides a detailed spectroscopic comparison of 2,4-dimethylpentane and its eight
structural isomers, all corresponding to the molecular formula C7H1e. The following sections
present experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance
(NMR) Spectroscopy (*H and 13C), and Mass Spectrometry (MS), designed to assist
researchers in distinguishing between these closely related compounds.

Structural Isomers of C7Haie

The nine structural isomers of heptane represent a classic example of constitutional isomerism,
where molecules share the same molecular formula but differ in the connectivity of their atoms.
These differences in structure give rise to unique spectroscopic fingerprints.

Structural Isomers of C7H16

o] ) ) ) () (o) (o) ()
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Caption: Relationship of the nine structural isomers of C7Hze.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the types of bonds present in a molecule.
For alkanes, the spectra are characterized by C-H and C-C bond vibrations. While all isomers
of heptane will show C-H stretching and bending frequencies, the fingerprint region (below
1500 cm~1) can show subtle differences.

Comparative IR Data
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Compound

C-H Stretch (cm™?)

Key Fingerprint
C-H Bend (cm™?) Region Features

(cm™)

C-(CHs)2 skeletal

2,4-Dimethylpentane 2940-2880 1480-1365 vibrations at 1175-
1140 and 840-790[1]
1480-1440, 1385- -(CHz2)n- rock at ~720-
n-Heptane 2950-2845
1370 750 for n>3[2]
1480-1440, 1385- Weak -CH- vibration
2-Methylhexane 2975-2845
1370 around 1340[3]
Similar to 2-
1480-1440, 1385- methylhexane, subtle
3-Methylhexane 2975-2845 ) )
1370 differences in the
fingerprint region.
-(CH2)n- rock at ~720-
3-Ethylpentane ~3000-2900 ~1500-1400
750[4]
C-(CHs)s skeletal
2,2-Dimethylpentane 2940-2880 1480-1365 vibrations at 1255-
1200 and 750-720[5]
C-(CHs)2 skeletal
2,3-Dimethylpentane 2940-2880 1480-1365 vibrations at 1175-
1140 and 840-790[6]
C-(CHs)2 skeletal
3,3-Dimethylpentane 2940-2880 1480-1365 vibrations at 1175-
1140 and 840-790[7]
Characteristic pattern
) in the fingerprint
2,2,3-Trimethylbutane  2975-2845 1480-1365

region due to high
branching([8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen frameworks

of a molecule. The number of signals, their chemical shifts, and splitting patterns are unique to

each isomer.
Comparative ‘H NMR Data
Key Chemical Shifts (0,
Compound Number of *H Signals ppm) and Splitting
Patterns
) ~0.9 (d, 12H), ~1.2 (m, 2H),
2,4-Dimethylpentane 3
~1.6 (m, 2H)
~0.88 (t, 6H), ~1.27 (m, 8H),
n-Heptane 4
~1.30 (m, 2H)[9][10][11]
Multiple overlapping signals
2-Methylhexane 6 P PPIng SI9
between 0.8-1.6[12]
Complex overlapping signals
3-Methylhexane 7 (theoretically 9) P PPIng SI9
between 0.8-1.6[13]
~0.8 (t, 9H), ~1.2 (g, 6H), ~1.3
3-Ethylpentane 3 ( ) @ )
(m, 1H)[1]
) ~0.86 (s, 9H), ~1.18 (t, 3H),
2,2-Dimethylpentane 4
~1.25 (m, 4H)[14]
) ] Very complex overlapping
2,3-Dimethylpentane 6 (theoretically 7) ]
signals between 0.8-1.3[15]
_ ~0.8 (s, 6H), ~0.85 (t, 6H),
3,3-Dimethylpentane 3
~1.2 (q, 4H)[16]
_ ~0.85 (s, 9H), ~1.05 (d, 6H),
2,2,3-Trimethylbutane 3

~1.6 (m, 1H)[17]

Comparative **C NMR Data

The number of unique carbon environments is a key distinguishing feature among the isomers.
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Approximate Chemical

Compound Number of **C Signals )

Shift Ranges (5, ppm)
2,4-Dimethylpentane 4 22.5,25.0,45.0
n-Heptane 4 14.0, 22.6, 29.0, 31.8[2]

14.1,22.7,23.1, 28.2, 29.9,
2-Methylhexane 6

39.0[18]

11.5,14.5,19.2, 20.3, 29.7,
3-Methylhexane 7

34.4, 39.2[19]
3-Ethylpentane 3 11.0, 25.2, 42.3[20]
2,2-Dimethylpentane 5 14.2, 23.0, 29.1, 31.9, 36.7

_ 11.5, 15.6, 20.0, 25.0, 32.0,

2,3-Dimethylpentane 6

36.5
3,3-Dimethylpentane 4 8.4, 26.2, 33.8, 36.9[21]
2,2,3-Trimethylbutane 5 15.0, 27.0, 32.5, 34.5, 38.0

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.
While all isomers have the same molecular ion peak (m/z = 100), their fragmentation patterns
differ based on the stability of the resulting carbocations. More branched isomers tend to show
more extensive fragmentation.

Comparative Mass Spectrometry Data
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Compound

Molecular lon (M*, m/z)

Key Fragment lons (m/z)
and Relative Abundance

2,4-Dimethylpentane 100 43 (base peak), 57, 85
n-Heptane 100 43 (base peak), 57, 71, 29[22]
[23]

2-Methylhexane 100 43 (base peak), 57, 85
3-Methylhexane 100 43 (base peak), 57, 71, 85[24]
3-Ethylpentane 100 57 (base peak), 29, 71
2,2-Dimethylpentane 100 43 (base peak), 57, 85[25]
2,3-Dimethylpentane 100 43, 57 (base peak), 71
3,3-Dimethylpentane 100 57 (base peak), 71, 41
2,2,3-Trimethylbutane 100 57 (base peak), 41, 85

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid

alkane samples.

General Experimental Workflow

Spectroscopic Analysis

Sample Preparation

; Neat film or solution |
Ivent (e.g., CDCIs for NMR} \

[[Lqud Alkane Sample]—b[ Dilution with appropriate sol

o

)
) Direct injection or GC-Ms

Data Processing
pectral Processin g]—b[Da\aAnalys\s&\nlerpretatmn] Comparative Report >w
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Caption: General workflow for spectroscopic analysis of alkane isomers.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop
of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a
suitable solvent (e.g., CCls) can be prepared and placed in a liquid cell.

o Data Acquisition: The sample is placed in the beam of an FTIR spectrometer.
o Spectral Range: Data is typically collected over a range of 4000 to 400 cm~1,

e Analysis: The resulting spectrum is analyzed for the presence of characteristic C-H
stretching and bending vibrations, and the fingerprint region is examined for unique patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of the liquid alkane is dissolved in a deuterated solvent
(e.g., CDCIs) in an NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is added.

» Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, a single pulse
experiment is typically sufficient. For 3C NMR, a proton-decoupled experiment is standard to
produce singlets for each unique carbon.

e Analysis: The number of signals, their chemical shifts (referenced to TMS at 0 ppm),
integration (for tH NMR), and splitting patterns (for tH NMR) are analyzed to determine the
structure.

Mass Spectrometry (MS)

o Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via
direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

¢ lonization: The sample is ionized, typically using electron impact (El).
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer.

o Detection: The abundance of each ion is measured.

e Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the
characteristic fragmentation pattern, which provides clues about the branching of the carbon
skeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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